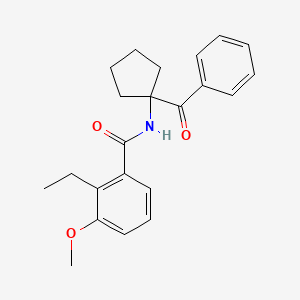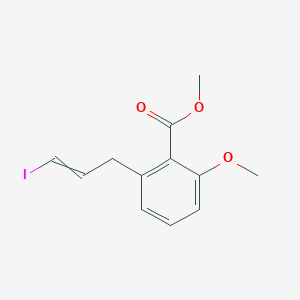![molecular formula C19H28O B12598589 6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one CAS No. 917612-33-0](/img/structure/B12598589.png)
6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one is an organic compound with a complex structure that includes a non-6-en-2-one backbone substituted with a 3-(propan-2-yl)phenyl group and a methyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where a suitable aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the alkyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Imidazole Derivatives: Compounds with a heterocyclic ring structure that exhibit different chemical and biological properties.
Uniqueness
6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one is unique due to its specific substitution pattern and the presence of both an aromatic ring and an alkyl chain
Eigenschaften
CAS-Nummer |
917612-33-0 |
|---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
6-methyl-9-(3-propan-2-ylphenyl)non-6-en-2-one |
InChI |
InChI=1S/C19H28O/c1-15(2)19-13-7-12-18(14-19)11-6-9-16(3)8-5-10-17(4)20/h7,9,12-15H,5-6,8,10-11H2,1-4H3 |
InChI-Schlüssel |
JKLGTZVTSOMYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)CCC=C(C)CCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


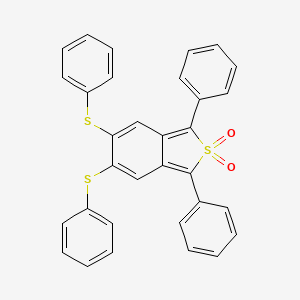
![1-Butanesulfonic acid, 4-[[(3,4-dimethoxyphenyl)methyl]amino]-](/img/structure/B12598534.png)
![(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B12598540.png)
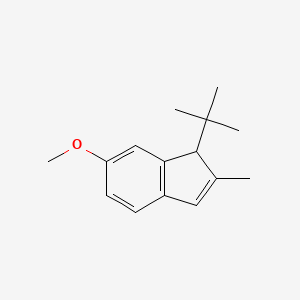
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)



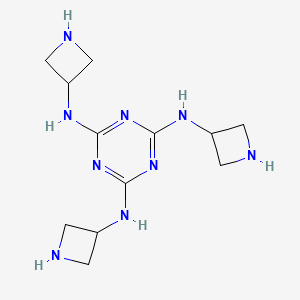

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
